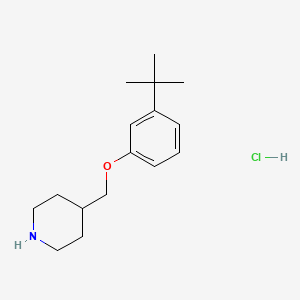

3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride

Overview

Description

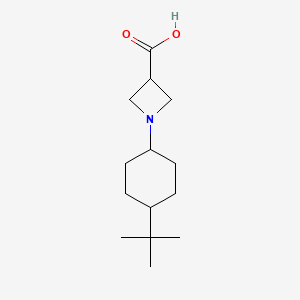

Molecular Structure Analysis

The molecular formula of “3-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride” is C16H26ClNO . The InChI code is 1S/C16H25NO.ClH/c1-16(2,3)14-6-8-15(9-7-14)18-12-13-5-4-10-17-11-13;/h6-9,13,17H,4-5,10-12H2,1-3H3;1H .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 283.84 . More detailed physical and chemical properties are not available in the resources I have.Scientific Research Applications

Polymer Science and Synthesis

Research has shown that bulky pendent groups, such as tert-butyl groups, are utilized in the synthesis of highly organosoluble poly(ether imide)s. These polymers demonstrate excellent solubility in various organic solvents and possess high glass transition temperatures, making them suitable for advanced material applications (Liaw, Hsu, & Liaw, 2001). Additionally, the synthesis and solution properties of novel benzyl ether dendrimers with oligoethyleneoxy chains, featuring tert-butyl groups, have been explored. These dendrimers exhibit thermosensitive behavior, which could be leveraged in drug delivery systems and responsive materials (Deng Jin-gen, 2013).

Catalysis and Reaction Mechanisms

In the realm of catalysis, compounds with tert-butyl groups have been employed as ligands in metal complexes to study photochemical and thermal synthesis processes. Such studies provide insights into ligand exchange mechanisms and the stability of metal cores under various conditions, which is crucial for developing new catalytic systems (Bonnet et al., 2003). The catalytic activity and selectivity influenced by the structural properties of zeolites in reactions like the tert-butylation of phenol highlight the importance of pore structures and acid properties in heterogeneous catalysis (Dumitriu & Hulea, 2003).

Materials Science and Functionalization

The development of low dielectric materials for electronic applications has also benefited from the incorporation of tert-butyl groups. A study on fluorene-based poly(aryl ether) containing pendant tert-butyl groups demonstrated low dielectric constants, making these materials promising candidates for electronic insulation (Wang et al., 2014). Furthermore, the synthesis of novel polyglycidols with orthogonal protective groups, including tert-butyl, allows for selective deprotection and functionalization, expanding the toolbox for creating functional polymers with specific properties (Erberich, Keul, & Möller, 2007).

Safety and Hazards

Properties

IUPAC Name |

4-[(3-tert-butylphenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.ClH/c1-16(2,3)14-5-4-6-15(11-14)18-12-13-7-9-17-10-8-13;/h4-6,11,13,17H,7-10,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTXYGUQQQIXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)OCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1466362.png)

![1-{[(4-Methoxyphenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466363.png)

![1-[(4-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466365.png)

![2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466367.png)

![1-[(5-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466369.png)

![1-{[(2-Hydroxypropyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466371.png)